Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H14ClF2NO2 and a molecular weight of 277.69 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents like methanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4S)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride: A stereoisomer with similar properties.
Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Another fluorinated compound with comparable applications.
Uniqueness
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is unique due to its specific fluorine substitutions, which enhance its chemical stability and biological activity. These properties make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H14ClF2NO2 |
---|---|
Molecular Weight |
277.69 g/mol |
IUPAC Name |
methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H |
InChI Key |
ZOYYJSSNVZTJPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F.Cl |
Origin of Product |
United States |
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